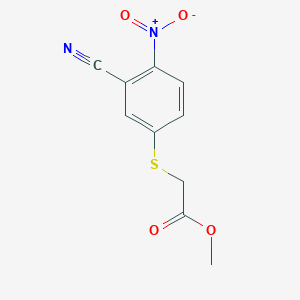

Methyl 2-(3-nitrilo-4-nitrophenylthio)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

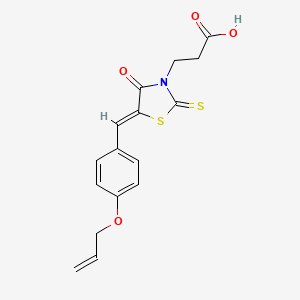

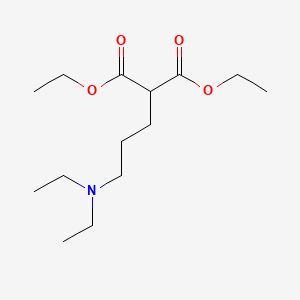

The molecule of Methyl 2-(3-nitrilo-4-nitrophenylthio)acetate contains a total of 25 bonds. There are 17 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 triple bond, and 6 aromatic bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of Methyl 2-(3-nitrilo-4-nitrophenylthio)acetate, such as its melting point, boiling point, and density, were not found in the accessed sources. For precise data, it’s recommended to refer to material safety data sheets (MSDS) provided by the manufacturer or distributor .Scientific Research Applications

Synthesis and Reactivity

- The synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases starting from similar compounds have shown applications as antihypertensive α-blocking agents, suggesting the potential utility of these compounds in medicinal chemistry (Abdel-Wahab et al., 2008).

- Studies on photoprocesses of molecules with 2-nitrobenzyl protecting groups have provided insights into the photoinduced reactions relevant for photoprotective applications in material science and photochemistry (Bley, Schaper, & Görner, 2007).

- DNA-binding studies of new nitrosubstituted acyl thioureas have highlighted their potential anti-cancer activities, suggesting the use of similar nitrosubstituted compounds in drug discovery and biochemical research (Tahir et al., 2015).

Biological Applications

- The electrochemical investigation of enzyme activity inhibition by pesticides demonstrated the potential of nitrophenyl derivatives in studying enzyme interactions and inhibition mechanisms, relevant for environmental and toxicological studies (Reddy et al., 2013).

- Secondary metabolites isolated from marine-derived fungi, including compounds with nitro groups, have shown significant anti-inflammatory effects, underscoring the importance of these compounds in pharmaceutical research and development (Ngan et al., 2017).

Safety and Hazards

The specific safety and hazard information for Methyl 2-(3-nitrilo-4-nitrophenylthio)acetate is not available in the accessed sources. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and contamination. Always refer to the material safety data sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name |

methyl 2-(3-cyano-4-nitrophenyl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4S/c1-16-10(13)6-17-8-2-3-9(12(14)15)7(4-8)5-11/h2-4H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPWMSHFINQTAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=CC(=C(C=C1)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-cyano-4-nitrophenyl)sulfanylacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2797049.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2797055.png)

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

![Tert-butyl N-[3-(sulfanylmethyl)cyclobutyl]carbamate](/img/structure/B2797065.png)

![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2797066.png)